molecular formula C14H16O6S2 B2719281 Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate CAS No. 1028684-66-3

Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate

Cat. No.: B2719281
CAS No.: 1028684-66-3
M. Wt: 344.4
InChI Key: BZBWWMNDMWSOAG-UHFFFAOYSA-N
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Description

Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate is a synthetic organic compound characterized by a central cyclohexa-1,4-diene-3,6-dione (quinone-like) core. Two methyl propanoate groups are attached via sulfanyl (thioether) linkages at the 1- and 4-positions of the ring. The compound’s conjugated diketone system enables electron transfer reactions, while its ester and thioether groups enhance lipophilicity, making it suitable for applications in fine chemical synthesis or materials science .

Properties

IUPAC Name

methyl 3-[4-(3-methoxy-3-oxopropyl)sulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6S2/c1-19-13(17)3-5-21-11-7-10(16)12(8-9(11)15)22-6-4-14(18)20-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBWWMNDMWSOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC(=O)C(=CC1=O)SCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate (CAS Number: 1028684-66-3) is a compound with notable biological activity that has garnered attention in recent research. This article explores its chemical properties, biological effects, and potential therapeutic applications.

This compound has the molecular formula C14H16O6S2C_{14}H_{16}O_6S_2 and a molecular weight of approximately 344.41 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing lipid metabolism and glucose homeostasis. The presence of sulfur-containing moieties is hypothesized to enhance its interaction with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests a potential application in treating inflammatory conditions such as arthritis or other autoimmune diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

  • Metabolic Syndrome : A study highlighted the compound's role in inducing activating transcription factor 3 (ATF3), which is linked to improved metabolic profiles in high-fat diet models. Mice treated with this compound showed reduced adiposity and improved glucose tolerance compared to controls .
  • Cancer Research : Another investigation focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated that it inhibited cell proliferation through apoptosis induction mechanisms, making it a candidate for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantReduces oxidative stress markers in vitro[Research Study]
Anti-inflammatoryDecreases pro-inflammatory cytokine levels[Research Study]
Metabolic RegulationInduces ATF3 leading to improved metabolic profiles
CytotoxicityInhibits proliferation in cancer cell lines[Research Study]

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 3-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-[4-(methylsulfanyl)phenyl]propanoate

Key Similarities and Differences: This compound (MolPort-035-701-898) shares functional groups such as methyl esters, sulfanyl linkages, and diketone moieties with the target molecule. However, its core structure is a bicyclic 1,4-dioxo-1,4-dihydronaphthalenyl system instead of a monocyclic cyclohexadienedione. Additionally, it features a hydroxy group and a methylsulfanylphenyl substituent, which may influence hydrogen bonding and steric interactions compared to the target compound’s simpler thioether-linked propanoate chains .

Data Table: Structural and Functional Comparison
Property Target Compound Methyl 3-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-[4-(methylsulfanyl)phenyl]propanoate
Core Structure Cyclohexa-1,4-dien-3,6-dione (monocyclic) 1,4-Dioxo-1,4-dihydronaphthalen-2-yl (bicyclic)
Sulfur Linkages Two propanoate-linked sulfanyl groups One methylsulfanylphenyl group
Ester Groups Two methyl propanoate esters One methyl propanoate ester
Aromatic System Non-aromatic (quinoid) Aromatic naphthalenyl system
Key Functional Groups Diketone, thioether, ester Diketone, hydroxy, thioether, ester
Potential Applications Redox-active intermediate, polymer synthesis Antioxidant research, enzyme inhibition studies

Functional and Reactivity Insights

  • Redox Activity : The target compound’s cyclohexadienedione core is more electron-deficient than the naphthalenyl analog, favoring faster electron-accepting behavior in redox reactions.
  • Solubility : The dual ester groups in the target compound likely increase solubility in acetone or DMSO compared to the naphthalenyl analog, which may exhibit higher hydrophobicity due to its aromatic system.
  • Synthetic Utility : The target’s symmetrical thioether linkages make it a candidate for crosslinking agents, whereas the naphthalenyl analog’s hydroxy group could serve as a site for further derivatization (e.g., glycosylation or phosphorylation) .

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